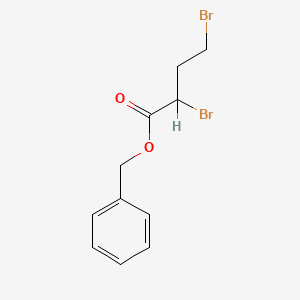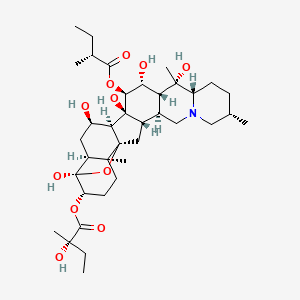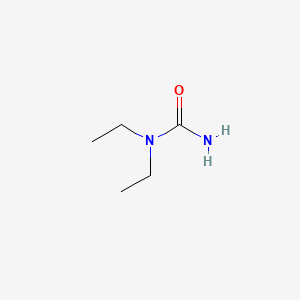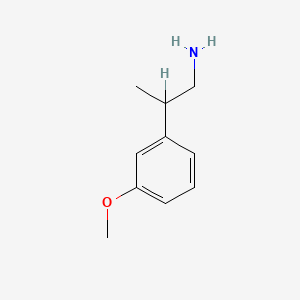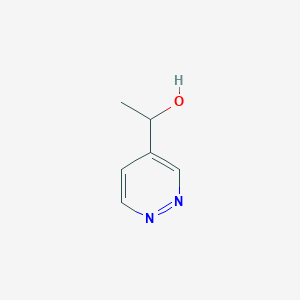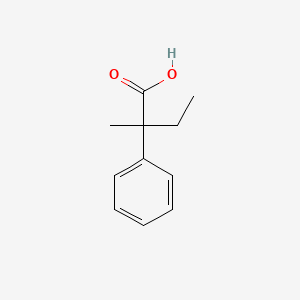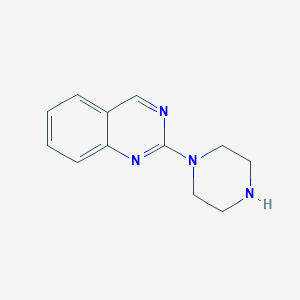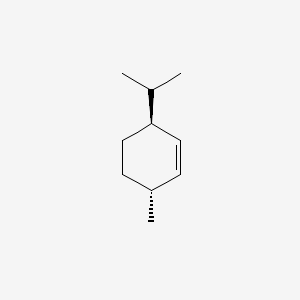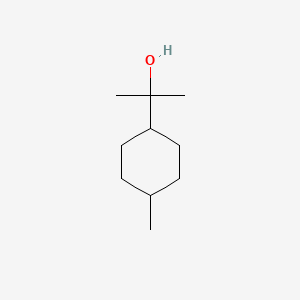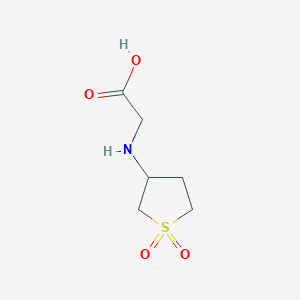
Jfd01307SC
Übersicht
Beschreibung
JFD01307SC is a glutamine synthetase inhibitor and anti-tuberculosis agent . It is believed to act as a mimic of L-Glutamate and thus target enzymes involved in glutamine biosynthesis .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO4S . Its molecular weight is 193.22 g/mol . The SMILES string representation of its structure is OCC(=O)CNC1CCS(=O)(=O)C1 .Physical And Chemical Properties Analysis
This compound is a white to tan powder . It has a solubility of ≥5 mg/mL in DMSO at 60°C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacogenetics of Tardive Dyskinesia : This study discusses the genetic factors influencing individual responses to psychotropic drugs and susceptibility to side effects like tardive dyskinesia. The focus is on the dopamine D3 receptor gene and its polymorphism's contribution to drug response variability (Lerer et al., 2002).
Cannabidiol and Sucrose Self‐Administration in Rodents : Investigates the therapeutic potential of cannabidiol (CBD) for treating neuropsychological disorders. The study explores CBD's effects on oral sucrose self-administration in rodents and its mechanism of action through CB1 and CB2 receptors (Bi et al., 2020).
BET Bromodomain Inhibition in Adoptive Immunotherapy Models : This research demonstrates how inhibition of BET bromodomain proteins can enhance the persistence and function of T cells in adoptive immunotherapy for cancer. The study highlights the role of epigenetic regulation in T cell differentiation and antitumor effects (Kagoya et al., 2016).
PET in Drug Research and Development : Discusses the use of Positron Emission Tomography (PET) for examining the properties of drugs and substances. PET's ability to assess pharmacokinetic and pharmacodynamic events makes it a valuable tool in drug development (Fowler et al., 1999).
Side Effects of Anticancer Drugs in Oncological Articles : This study focuses on the extraction of drug-side effect pairs from oncological articles, providing insights into the side effects of anticancer drugs. It emphasizes the importance of understanding drug toxicity and its mechanisms (Xu & Wang, 2015).
Wirkmechanismus
Target of Action
Jfd01307SC primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is vital for various biological functions.
Mode of Action
This compound acts as a mimic of L-Glutamate , a key substrate for glutamine synthetase. By mimicking L-Glutamate, this compound can bind to the active site of glutamine synthetase, thereby inhibiting the enzyme’s activity and disrupting the production of glutamine .
Biochemical Pathways
The inhibition of glutamine synthetase by this compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of glutamine synthetase can have significant downstream effects on these biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for research purposes.
Result of Action
This compound has been identified as an anti-tuberculosis agent . It shows activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 8 to 16 μg/ml . This suggests that the inhibition of glutamine synthetase disrupts the bacterium’s metabolism, thereby inhibiting its growth.
Action Environment
For instance, it’s noted that this compound is stable at room temperature in continental US , suggesting that it may be sensitive to extreme temperatures.
Eigenschaften
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKAAYXSDTMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51070-56-5 | |
| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51070-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




